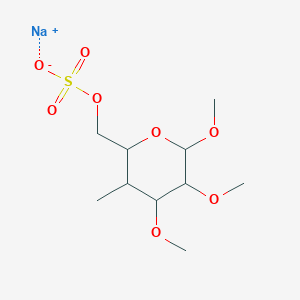
Sodium;(4,5,6-trimethoxy-3-methyloxan-2-yl)methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt: is a derivative of beta-cyclodextrin. This compound is known for its ability to act as an inhibitor of anthrax lethal toxin . It is a modified cyclodextrin with methyl and sulfo groups, which enhances its solubility and functional properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt involves the methylation and sulfonation of beta-cyclodextrin. The process typically includes:
Methylation: Beta-cyclodextrin is reacted with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce methyl groups at the 2 and 3 positions.
Sulfonation: The methylated beta-cyclodextrin is then treated with sulfonating agents like sulfur trioxide or chlorosulfonic acid to introduce sulfo groups at the 6 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of reactive sulfo groups, it can participate in nucleophilic substitution reactions.
Complexation Reactions: It can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in aqueous or organic solvents under mild conditions.
Complexation Reactions: These reactions often occur in aqueous solutions at room temperature, with the cyclodextrin derivative acting as a host molecule.
Major Products:
Substitution Reactions: The major products are substituted cyclodextrin derivatives with various functional groups.
Complexation Reactions: The major products are inclusion complexes with enhanced solubility and stability of the guest molecules.
科学研究应用
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a solubilizing agent for hydrophobic compounds and as a catalyst in various organic reactions.
Biology: It acts as an inhibitor of anthrax lethal toxin, making it valuable in biochemical studies and drug development.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs, enhancing their solubility and bioavailability.
Industry: It is used in the formulation of pharmaceuticals, cosmetics, and food products to improve the solubility and stability of active ingredients.
作用机制
The mechanism by which Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt exerts its effects involves:
Inhibition of Anthrax Lethal Toxin: It binds to the protective antigen component of the toxin, preventing the formation of the lethal toxin complex.
Formation of Inclusion Complexes: The compound forms inclusion complexes with various guest molecules, encapsulating them within its hydrophobic cavity. This enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability.
相似化合物的比较
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: Another methylated derivative of beta-cyclodextrin with different substitution patterns.
Heptakis(6-O-sulfo)-beta-cyclodextrin: A sulfonated derivative with sulfo groups only at the 6 position.
Comparison:
Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt: is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in forming inclusion complexes and inhibiting toxins.
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: has higher hydrophobicity due to the presence of more methyl groups, making it less soluble in water.
Heptakis(6-O-sulfo)-beta-cyclodextrin: has higher hydrophilicity due to the presence of more sulfo groups, making it more soluble in water but less effective in forming inclusion complexes with hydrophobic molecules.
属性
分子式 |
C10H19NaO8S |
|---|---|
分子量 |
322.31 g/mol |
IUPAC 名称 |
sodium;(4,5,6-trimethoxy-3-methyloxan-2-yl)methyl sulfate |
InChI |
InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1 |
InChI 键 |
JIZSLFVBNIXFPD-UHFFFAOYSA-M |
规范 SMILES |
CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


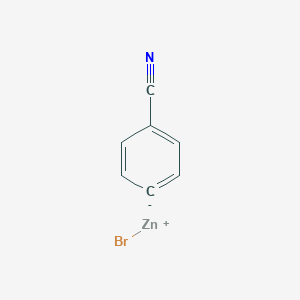

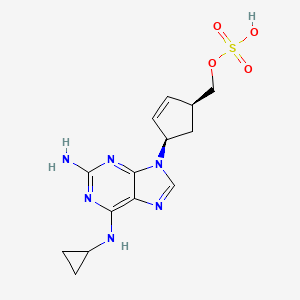
![3-Tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B13391394.png)
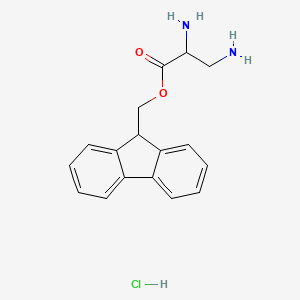
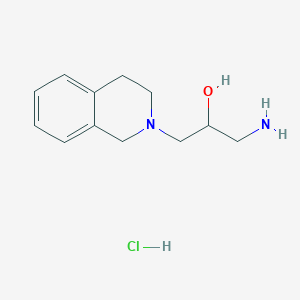
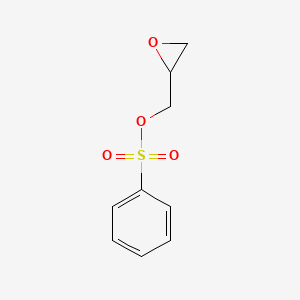
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
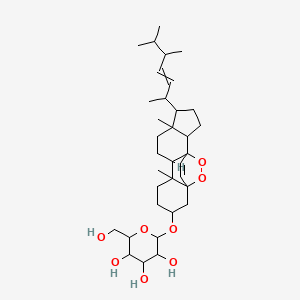
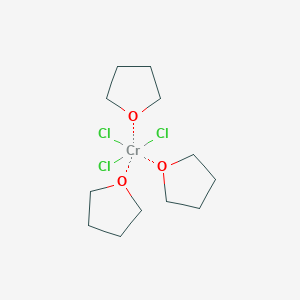
![2-[4,10-bis(carboxylatomethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate](/img/structure/B13391425.png)

![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)

